N-(4-methoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
Description
N-(4-methoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a structurally complex molecule featuring:
- A 4-methoxyphenylacetamide backbone.
- A 4-oxo-4H-pyran ring substituted at position 6 with a (1,2,3,4-tetrahydroquinolin-1-yl)methyl group.
- An ether linkage connecting the pyran and acetamide moieties.
Properties
IUPAC Name |
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-29-19-10-8-18(9-11-19)25-24(28)16-31-23-15-30-20(13-22(23)27)14-26-12-4-6-17-5-2-3-7-21(17)26/h2-3,5,7-11,13,15H,4,6,12,14,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZRBDHRCUQWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide typically involves multiple steps, including the formation of the pyran ring and the incorporation of the tetrahydroquinoline moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups to the methoxyphenyl ring.
Scientific Research Applications
N-(4-methoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure makes it a candidate for use in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with cellular components are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The target compound shares key structural motifs with several analogs, including acetamide linkages, methoxyphenyl groups, and heterocyclic systems. Below is a detailed comparison:
Table 1: Structural and Physicochemical Properties
Key Observations:
The pyran-4-one ring in the target compound contrasts with the thiazolidin-4-one in 5a, which contains sulfur and may influence redox properties .
Molecular Weight and Complexity :
- The target compound (421.47 g/mol) is intermediate in size compared to AZ331 (542.60 g/mol), which has a larger dihydropyridine-thioether system .
Synthetic Efficiency: Compound 13b was synthesized with a 95% yield via diazonium coupling , suggesting efficient methodology.
Physicochemical and Spectral Comparisons
Table 2: Spectral Data Highlights
- The absence of a cyano group (C≡N) in the target compound distinguishes it from 13b, which shows a strong IR peak at 2212 cm⁻¹ .
Potential Pharmacological Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
